3,5,9-Trihydroxyergosta-7,22-dien-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

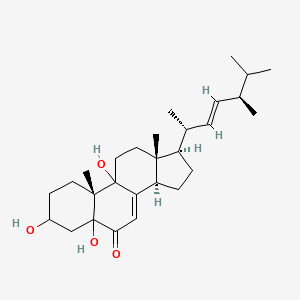

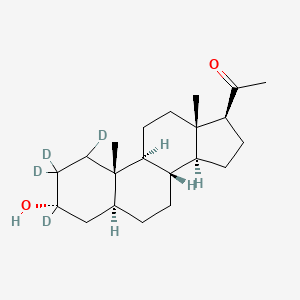

3,5,9-Trihydroxyergosta-7,22-dien-6-one is a compound that can be isolated from the Flammulina velutipes fruiting body . It is also known as an ergostanoid .

Molecular Structure Analysis

This compound is an ergostanoid, which means it is derived from ergosta-7,22-diene and substituted by hydroxy groups at positions 3, 5, and 9, and an oxo group at position 6 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5,9-Trihydroxyergosta-7,22-dien-6-one include a molecular weight of 444.65 . It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Scientific Research Applications

Chemical Properties

This compound, also known as 3β,5α,9α-Trihydroxy- (22E,24R)-23-Methyl-Ergosta-7,22-dien-6-one, has the CAS Registry Number: 211486-12-3 . It has a molecular formula of C29H46O4 and a molecular weight of 458.3396 . It is amorphous in nature .

Biological Sources

The compound is derived from biological sources, specifically from Lentinus edodes , a type of mushroom commonly known as shiitake.

Spectroscopic Data

The compound has been characterized using various spectroscopic techniques. For instance, its Infrared (IR) spectrum shows peaks at 3588, 3413, 1676, and 1626 cm−1 . Its Ultraviolet (UV) spectrum shows a maximum absorption at 297 nm (log ε: 4.0) .

Nuclear Magnetic Resonance (NMR) Data

The compound’s structure has been elucidated using 1H and 13C NMR spectroscopy . The 1H NMR spectrum shows signals corresponding to various protons in the molecule, including those attached to carbon atoms C-3, C-7, and C-14 . The 13C NMR spectrum provides information about the carbon skeleton of the molecule .

Mass Spectrometry Data

The Electron Ionization Mass Spectrometry (EI-MS) of the compound shows a molecular ion peak (M+) at m/z 404, which corresponds to the loss of three water molecules from the parent ion . The High-Resolution Mass Spectrometry (HR-MS) data confirms the molecular weight of the compound .

Biological Activities

The compound has shown growth inhibition of HeLa cells at a concentration of 8 μg/ml . It also exhibits cytotoxic activity against hepatoma cells .

Potential Applications

Given its biological activities, this compound could potentially be used in the development of new anticancer drugs. Its cytotoxic activity against HeLa and hepatoma cells suggests that it could be effective against certain types of cancer .

Mechanism of Action

Target of Action

It has been observed to exert a significant increase in neurite-bearing cells in the presence of ngf (20 ng/ml) . Neurite-bearing cells are crucial for the development and function of the nervous system.

Mode of Action

Its observed effect on neurite-bearing cells suggests that it may interact with cellular targets involved in neurite outgrowth .

Biochemical Pathways

Given its observed effects on neurite-bearing cells, it may influence pathways related to neuronal growth and development .

Pharmacokinetics

It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which may influence its bioavailability and distribution within the body.

Result of Action

3,5,9-Trihydroxyergosta-7,22-dien-6-one has been observed to increase the number of neurite-bearing cells in the presence of NGF (20 ng/mL) . This suggests that it may have a role in promoting neuronal growth and development.

Action Environment

As a natural compound isolated from flammulina velutipes (a type of mushroom) , its production and availability may be influenced by environmental conditions affecting the growth of this organism.

properties

IUPAC Name |

(10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O4/c1-17(2)18(3)7-8-19(4)21-9-10-22-23-15-24(30)28(32)16-20(29)11-12-26(28,6)27(23,31)14-13-25(21,22)5/h7-8,15,17-22,29,31-32H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20?,21+,22-,25+,26+,27?,28?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUERPVMWCQXYEU-JRWAAHMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3(C2=CC(=O)C4([C@@]3(CCC(C4)O)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

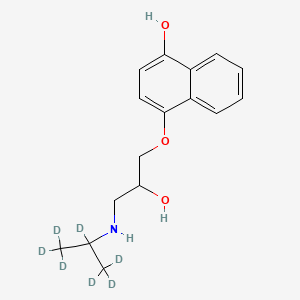

![5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602725.png)

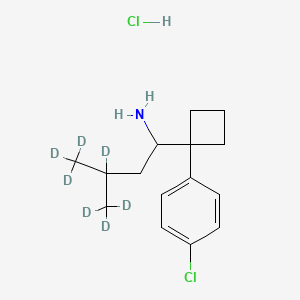

![1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N-methyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride](/img/structure/B602729.png)